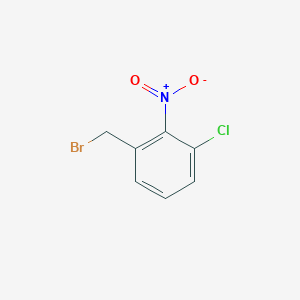
2-Chloro-4-fluoro-3-methyl-1-nitrobenzene
Übersicht
Beschreibung
2-Chloro-4-fluoro-3-methyl-1-nitrobenzene is a chemical compound with the systematic name 2-chloro-1-methyl-4-nitrobenzene . It is a derivative of benzene, which is a type of aromatic compound. The compound has several substituents, including a chlorine atom (Cl), a fluorine atom (F), a methyl group (CH3), and a nitro group (NO2).
Synthesis Analysis
The synthesis of 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene can be achieved through various methods. One such method involves the reduction of 2-Chloro-1-fluoro-4-nitrobenzene in the presence of Mo (CO) 6 and 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) under microwave irradiation, yielding a mixture of 3-chloro-4-fluoroaniline and 3-chloro-4-ethoxyaniline .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene is based on the benzene ring, which is a hexagonal ring of six carbon atoms with alternating single and double bonds. The chlorine atom, fluorine atom, methyl group, and nitro group are attached to the benzene ring at the 2nd, 4th, 3rd, and 1st positions, respectively .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene can be complex due to the presence of multiple reactive groups. For instance, the nitro group can undergo reduction reactions, while the halogen atoms (chlorine and fluorine) can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene can vary depending on the conditions. For instance, it appears as a pale yellow to yellow to yellow-brown fused solid or lumps or crystals or crystalline powder .Zukünftige Richtungen
The future directions for research on 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene could involve exploring its potential applications in various fields, such as the synthesis of new materials or pharmaceuticals. Additionally, further studies could investigate its environmental impact and ways to mitigate any potential harm .
Eigenschaften
IUPAC Name |
3-chloro-1-fluoro-2-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-5(9)2-3-6(7(4)8)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWOEJIFEWFIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40532072 | |
| Record name | 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40532072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-3-methyl-1-nitrobenzene | |
CAS RN |
90292-62-9 | |
| Record name | 2-Chloro-4-fluoro-3-methyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40532072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-4-phenylthieno[2,3-d]pyrimidine](/img/structure/B1601563.png)









